6-Fluoro-8-nitrochromone-3-carboxaldehyde
Overview
Description
6-Fluoro-8-nitrochromone-3-carboxaldehyde is a chemical compound with the molecular formula C10H4FNO5 and a molecular weight of 237.14 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position, a nitro group at the 8th position, and a carboxaldehyde group at the 3rd position on the chromone ring. It is used primarily in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-nitrochromone-3-carboxaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 6-fluorochromone-3-carboxaldehyde, followed by oxidation and subsequent functional group transformations . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired substitution and functionalization on the chromone ring.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the compound is generally produced in small quantities for research purposes. The production involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-nitrochromone-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Fluoro-8-nitrochromone-3-carboxylic acid.
Reduction: 6-Fluoro-8-aminomethylchromone-3-carboxaldehyde.
Substitution: Various substituted chromone derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-8-nitrochromone-3-carboxaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules.
Medicine: Research into potential therapeutic agents, particularly in the context of anti-inflammatory and anticancer properties.
Industry: Limited use in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Fluoro-8-nitrochromone-3-carboxaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The aldehyde group can form Schiff bases with amines, leading to various biological activities. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the chromone ring .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-8-nitro-4-oxochromene-3-carbaldehyde: Similar structure but with different functional groups.
6-Fluoro-8-nitrochromone-3-carboxylic acid: Oxidized form of the compound.
6-Fluoro-8-aminomethylchromone-3-carboxaldehyde: Reduced form of the compound.
Uniqueness
6-Fluoro-8-nitrochromone-3-carboxaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a fluorine atom on the chromone ring makes it a valuable compound for studying electronic effects and reactivity in organic synthesis .
Properties
IUPAC Name |
6-fluoro-8-nitro-4-oxochromene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4FNO5/c11-6-1-7-9(14)5(3-13)4-17-10(7)8(2-6)12(15)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTIKIFELZBYLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351054 | |
Record name | 6-Fluoro-8-nitrochromone-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-07-1 | |
Record name | 6-Fluoro-8-nitrochromone-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoro-8-nitrochromone-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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